molecular formula C10H20ClNO B2668848 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2287343-49-9

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride

Cat. No.: B2668848
CAS No.: 2287343-49-9
M. Wt: 205.73
InChI Key: LAQTYHXPXWHFKK-UHFFFAOYSA-N
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Description

“1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride” is a compound that belongs to the class of organic compounds known as bicyclo[3.3.1]nonanes . It has a molecular formula of C10H20ClNO and an average mass of 205.725 Da .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves several synthetic routes . These routes are used for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the bicyclo[3.3.1]nonane moiety . This moiety is predominant in most biologically active natural products due to its exceptional characteristics .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is a compound that, while not directly mentioned in available research, is closely related to various chemicals that have been extensively studied for their synthesis, structural analysis, and potential applications in scientific research. These studies provide insights into the structural features, synthesis routes, and potential applications of bicyclic compounds similar to this compound.

  • Synthetic Routes and Chemical Reactions : Research into bicyclic compounds, including efforts to synthesize bridged and fused bicyclic structures, highlights the versatility and potential applications of these compounds in chemical synthesis. For instance, the synthesis of bridged bicyclic molecules using halocarbenes demonstrates the potential to create complex structures with significant synthetic value (Jefford, C. W., Burger, U., & Delay, F., 1973).

  • Molecular Interactions and Binding Studies : The study of compounds like CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, showcases the application of bicyclic amines in understanding receptor-ligand interactions and the potential for drug development. This compound's ability to selectively inhibit substance P-induced responses without affecting other receptors underscores the importance of bicyclic amines in medicinal chemistry (Snider, R., et al., 1991).

  • Crystallographic Analysis : Investigations into the crystal structures of compounds containing bicyclic frameworks, such as exo-7-hydroxybicyclo[3.3.1]nonan-3-one, provide crucial insights into their conformational dynamics and stability. Such studies are foundational for understanding the physicochemical properties of bicyclic compounds and their interactions with biological targets (Murray-Rust, J., et al., 1979).

  • Potential for Drug Discovery : The exploration of bicyclic compounds in drug discovery, evidenced by the synthesis and evaluation of alpha-adrenergic agents related to methoxamine, demonstrates the potential of bicyclic amines to act as scaffolds for developing therapeutics targeting specific receptors (Demarinis, R., et al., 1981).

Future Directions

The future directions for “1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride” and its derivatives could involve further exploration of their potential applications in asymmetric catalysis and as potent anticancer entities . Additionally, their successful applications as ion receptors, metallocycles, and molecular tweezers could also be explored further .

Properties

IUPAC Name

1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQTYHXPXWHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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